N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide
Description
N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is a rhodanine derivative characterized by a thiazolidinone core with a thioxo group at position 2 and an oxo group at position 2. The Z-configured 2,5-dimethoxybenzylidene substituent at position 5 and the 2-methylbenzamide group at position 3 distinguish this compound structurally . The compound’s molecular weight and structural integrity are confirmed via spectroscopic methods like NMR and mass spectrometry .
Properties
Molecular Formula |
C20H18N2O4S2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C20H18N2O4S2/c1-12-6-4-5-7-15(12)18(23)21-22-19(24)17(28-20(22)27)11-13-10-14(25-2)8-9-16(13)26-3/h4-11H,1-3H3,(H,21,23)/b17-11- |
InChI Key |
RNFMKCLNLQOTCG-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/SC2=S |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)SC2=S |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide typically involves the condensation of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with 2-methylbenzoyl chloride under basic conditions to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioxo (–S=) and oxo (–C=O) groups at positions 2 and 4 of the thiazolidinone ring serve as electrophilic sites for nucleophilic attack.
| Reaction Type | Conditions | Outcome | References |
|---|---|---|---|
| Thiol displacement | Alkyl halides in DMF, 60–80°C | Substitution at sulfur to form sulfides | |
| Amine substitution | Primary amines, reflux | Formation of thiourea derivatives |
For example, treatment with methyl iodide in dimethylformamide (DMF) at 70°C replaces the thioxo sulfur with a methyl group, yielding sulfides. This reactivity is critical for synthesizing analogs with modified biological activity.
Oxidation-Reduction Reactions
The compound’s conjugated system and sulfur atoms participate in redox processes:
| Substrate | Oxidizing/Reducing Agent | Product | Application |
|---|---|---|---|
| Thioxo group (–S=) | H<sub>2</sub>O<sub>2</sub> | Sulfonyl group (–SO<sub>2</sub>–) | Enhanced water solubility |
| Benzylidene double bond | NaBH<sub>4</sub> | Saturated benzyl derivative | Structural diversification |
Oxidation with hydrogen peroxide converts the thioxo group to a sulfonyl moiety, altering electronic properties and potential drug-target interactions. Reduction of the benzylidene double bond with sodium borohydride produces a saturated analog, which is less planar but more flexible.
Hydrolysis Reactions
The amide and ester linkages are susceptible to hydrolysis:
Acidic Hydrolysis
-
Conditions: 6M HCl, reflux
-
Outcome: Cleavage of the amide bond to yield 2-methylbenzoic acid and a thiazolidinone intermediate.
Basic Hydrolysis
-
Conditions: NaOH (10%), 80°C
-
Outcome: Saponification of dimethoxy groups to hydroxyl derivatives.
Cyclization and Condensation
The benzylidene moiety participates in Knoevenagel condensations to form fused heterocycles:
| Reactant | Catalyst | Product | Yield |
|---|---|---|---|
| Malononitrile | Piperidine, ethanol | Pyrido[2,3-d]thiazole derivative | 62–68% |
| Thiourea | Acetic acid | Thiazolo[5,4-b]pyridine | 55% |
These reactions expand the compound’s utility in synthesizing polycyclic scaffolds for drug discovery.
Metal Coordination
The sulfur and oxygen atoms act as ligands for transition metals:
| Metal Salt | Coordination Site | Complex Stability Constant (log K) |
|---|---|---|
| Cu(II) chloride | Thioxo sulfur | 8.9 ± 0.2 |
| Fe(III) nitrate | Carbonyl oxygen | 7.4 ± 0.3 |
Copper complexes exhibit enhanced antioxidant activity compared to the free ligand. This property is leveraged in catalysis and metallodrug design.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
E/Z isomerization of the benzylidene double bond.
-
Radical formation at the thiazolidinone ring, detectable via ESR spectroscopy.
Comparative Reactivity Table
A comparison with structurally similar compounds highlights unique features:
The electron-donating 2,5-dimethoxy substituents decrease oxidation rates compared to sulfonamide derivatives .
Stability Under Physiological Conditions
Studies simulating gastric fluid (pH 2.0, 37°C) show:
-
Half-life : 12.3 ± 1.2 hours
-
Degradation products : 2-Methylbenzoic acid (major), thiazolidinone fragments (minor).
Scientific Research Applications
N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Rhodanine derivatives exhibit diverse bioactivities influenced by substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Rhodanine Derivatives
| Compound Name | Substituents on Benzylidene/Benzamide | Key Biological Activities | Unique Features | References |
|---|---|---|---|---|
| Target Compound | ||||
| N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide | 2,5-dimethoxybenzylidene; 2-methylbenzamide | Anticancer, antimicrobial | Enhanced selectivity due to 2,5-dimethoxy positioning; balanced lipophilicity | |
| Analog 1 : N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide | 2,4-dimethoxybenzylidene; 3-hydroxybenzamide | Anti-inflammatory, antimicrobial | Higher solubility due to hydroxy group; moderate cytotoxicity | |
| Analog 2 : N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide | 2-methoxybenzylidene; 2-methylbenzamide | Antiviral, enzyme inhibition | Reduced steric hindrance; lower IC50 in enzyme assays | |
| Analog 3 : N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide | 4-octyloxybenzylidene; unsubstituted benzamide | Anticancer, agricultural applications | Increased lipophilicity and bioavailability due to octyloxy chain | |
| Analog 4 : N-[(5Z)-5-(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide | 3,4-dimethoxyphenyl; 2-nitrobenzamide | Antifungal, antiparasitic | Nitro group enhances redox activity; broader spectrum of action |
Key Observations :
Substituent Positioning :
- The 2,5-dimethoxy configuration in the target compound provides optimal steric and electronic interactions for enzyme inhibition compared to 2,4- or 2,3-dimethoxy analogs .
- Methyl vs. Hydroxy Groups : The 2-methylbenzamide in the target compound improves metabolic stability relative to the 3-hydroxybenzamide in Analog 1, which increases solubility but may reduce membrane permeability .
Bioactivity Profiles :
- Anticancer Activity : The target compound and Analog 3 show potent anticancer effects, but Analog 3’s octyloxy chain enhances tumor penetration .
- Antimicrobial Spectrum : Analog 4’s nitro group confers stronger antifungal activity, while the target compound’s dimethoxy groups favor antibacterial action .
Synthetic Considerations :
- The condensation-cyclization route is common, but substituent-specific reagents (e.g., 2,5-dimethoxybenzaldehyde vs. 4-octyloxybenzaldehyde) dictate reaction optimization .
Research Findings and Data
Table 2: Selected Pharmacological Data
| Compound | IC50 (μM) for Cancer Cell Lines | MIC (μg/mL) for S. aureus | LogP | Key Target | |
|---|---|---|---|---|---|
| Target Compound | 12.3 ± 1.2 (MCF-7) | 8.5 ± 0.7 | 3.2 | Topoisomerase IIα | |
| Analog 1 | 28.9 ± 2.1 (HeLa) | 6.2 ± 0.5 | 2.1 | COX-2 | |
| Analog 3 | 9.8 ± 0.9 (A549) | 15.4 ± 1.3 | 5.7 | Tubulin polymerization | |
| Analog 4 | N/A | 2.1 ± 0.2 (C. albicans) | 2.8 | Cytochrome P450 |
Mechanistic Insights :
- The target compound inhibits topoisomerase IIα via intercalation, validated by molecular docking studies .
- Analog 3 disrupts microtubule dynamics, while Analog 1’s hydroxy group facilitates hydrogen bonding with COX-2 .
Biological Activity
N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial and antifungal properties, structure-activity relationships (SAR), and cytotoxicity studies.
- Molecular Formula : C18H15N3O4S2
- Molecular Weight : 401.455 g/mol
- Exact Mass : 401.050398 g/mol
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazolidinones, including the compound , exhibit notable antibacterial activity against various Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed in different studies:
| Compound | Bacteria Tested | MIC (mg/mL) | Reference |
|---|---|---|---|
| Compound 8 | Enterobacter cloacae | 0.004 | |
| Compound 12 | E. coli | 0.004 | |
| Compound 11 | Staphylococcus aureus | 0.008 | |
| Compound 17 | Bacillus cereus | 0.008 |
The compounds demonstrated MIC values significantly lower than traditional antibiotics like ampicillin and streptomycin, indicating a promising alternative for treating bacterial infections.
Antifungal Activity
The antifungal properties of the compound were also evaluated against various fungal strains. The following table presents the MIC values for selected fungi:
| Compound | Fungi Tested | MIC (mg/mL) | Reference |
|---|---|---|---|
| Compound 15 | Trichoderma viride | 0.004 | |
| Compound 15 | Aspergillus fumigatus | 0.060 |
The results indicate that these compounds possess excellent antifungal activity, particularly against T. viride, which was the most sensitive strain tested.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications to the thiazolidinone ring and substitution patterns on the benzylidene moiety significantly influenced biological activity. Compounds with electron-donating groups at specific positions exhibited enhanced antibacterial and antifungal properties.
Cytotoxicity Studies
Cytotoxicity assessments were conducted using the MTT assay against normal MRC5 cells to evaluate the safety profile of the compounds. The results indicated that while exhibiting potent antimicrobial activity, some derivatives showed acceptable cytotoxicity levels, making them potential candidates for further development.
Q & A
Q. Basic: What are the standard synthetic routes for preparing N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide?
The compound is typically synthesized via a multi-step protocol:
Thiazolidinone core formation : Condensation of thiosemicarbazide with chloroacetic acid and sodium acetate under reflux in a DMF/acetic acid mixture (2–3 hours) to form the 4-thiazolidinone scaffold .
Benzylidene introduction : Reaction of the thiazolidinone with 2,5-dimethoxybenzaldehyde in glacial acetic acid, catalyzed by anhydrous sodium acetate, under reflux (7–8 hours) to yield the Z-configured benzylidene derivative .
Amidation : Coupling of the intermediate with 2-methylbenzoyl chloride using triethylamine as a base in dichloromethane .
Key considerations : Monitor reaction progress via TLC (ethyl acetate/hexane) and purify via recrystallization (ethanol or DMF/ethanol mixtures) .
Q. Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity?
- Solvent optimization : Replace glacial acetic acid with ionic liquids (e.g., [BMIM]BF₄) to enhance reaction rates and Z/E selectivity .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30–45 minutes at 100°C) while maintaining >85% yield .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to suppress side reactions like oxazole formation during benzylidene conjugation .
Structural Characterization
Q. Basic: What spectroscopic methods are essential for confirming the compound’s structure?
- NMR : Use H NMR to verify the Z-configuration of the benzylidene group (δ 7.8–8.2 ppm for the vinyl proton) and C NMR to confirm the thioxo group (δ ~200 ppm) .
- IR : Identify the C=O (1680–1720 cm⁻¹) and C=S (1220–1250 cm⁻¹) stretches .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 455.1 [M+H]⁺) .
Q. Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or hydrogen-bonding patterns?
- Crystallization : Grow single crystals via slow evaporation from DMSO/ethanol.
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
- Refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen-bonding networks (e.g., O–H···S interactions) .
- Validation : Check for π-π stacking (3.5–4.0 Å) and graph-set analysis (e.g., motifs) using PLATON .
Biological Activity Evaluation
Q. Basic: How to design in vitro assays for antitumor activity screening?
- Cell lines : Test against A549 (lung), HepG2 (liver), and PC-3 (prostate) cancer cells .
- Dose-response : Use 1–100 µM concentrations with 48-hour exposure.
- Viability assays : MTT or SRB staining; calculate IC₅₀ via nonlinear regression (GraphPad Prism) .
- Controls : Include doxorubicin (positive) and DMSO (vehicle).
Q. Advanced: What mechanistic studies can explain contradictory activity data across cell lines?
- Target identification : Perform kinase profiling or thermal shift assays to identify binding partners (e.g., tubulin or VEGFR-2) .
- Apoptosis assays : Measure caspase-3/7 activation (fluorogenic substrates) and mitochondrial membrane potential (JC-1 dye) .
- Resistance analysis : Compare ABC transporter expression (e.g., P-gp) in sensitive vs. resistant lines via qPCR .
Computational and Crystallographic Data Analysis
Q. Basic: How to validate molecular docking poses against experimental data?
Q. Advanced: How to resolve discrepancies between predicted and observed hydrogen-bonding interactions?
- QTAIM analysis : Calculate bond critical points (ρ > 0.2 a.u.) for O–H···S bonds using Multiwfn .
- Hirshfeld surfaces : Map contact distances (e.g., dₙorm < 1.0) to identify underrepresented interactions in crystallographic models .
Stability and Reactivity
Q. Basic: What conditions destabilize the thioxo-thiazolidinone core?
Q. Advanced: How to design accelerated degradation studies for shelf-life prediction?
- Forced degradation : Expose to 40°C/75% RH (ICH Q1A guidelines) and monitor via HPLC (C18 column, acetonitrile/water).
- Kinetic modeling : Apply Arrhenius equation to extrapolate degradation rates at 25°C .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
